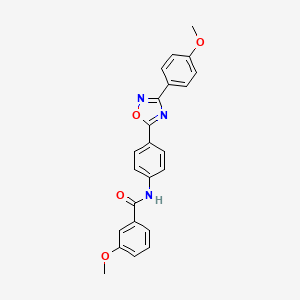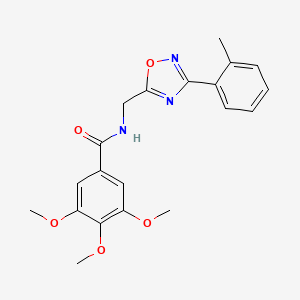
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide, commonly known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 is a pivaloyloxymethyl prodrug of 2-hydroxy-7-methylquinoline (HMQ), which is a potent iron chelator. The synthesis of HM-3 involves the reaction of HMQ with isopropylpivaloyloxymethyl chloride, leading to the formation of the prodrug.
Wirkmechanismus
The mechanism of action of HM-3 is primarily attributed to its ability to chelate iron. Iron is an essential element for the growth and proliferation of cancer cells. HM-3 binds to iron and forms a complex that induces cell death in cancer cells. Additionally, HM-3 reduces the levels of iron in the brain, which is known to contribute to the pathogenesis of neurodegenerative diseases. HM-3 also possesses antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
HM-3 has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by chelating iron. HM-3 also reduces the levels of iron in the brain, which is known to contribute to the pathogenesis of neurodegenerative diseases. Additionally, HM-3 possesses antibacterial activity by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HM-3 in lab experiments include its potent anti-cancer activity, its ability to reduce the levels of iron in the brain, and its antibacterial activity. However, the limitations of using HM-3 in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of HM-3. One potential direction is the investigation of its potential use in the treatment of other diseases such as viral infections and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of HM-3 in humans. Furthermore, the development of novel prodrugs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide could lead to the discovery of more potent iron chelators with therapeutic potential.
Synthesemethoden
The synthesis of HM-3 involves a multi-step process that begins with the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide. This compound is synthesized by the reaction of 2-amino-3-methylquinoline with 2-cyanoacetamide. The resulting product is then subjected to hydrolysis and decarboxylation to obtain this compound. The synthesis of HM-3 involves the reaction of this compound with isopropylpivaloyloxymethyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain HM-3.
Wissenschaftliche Forschungsanwendungen
HM-3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-cancer activity by chelating iron and inducing cell death in cancer cells. HM-3 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce the levels of iron in the brain, which is known to contribute to the pathogenesis of these diseases. Additionally, HM-3 has been studied for its potential use in the treatment of bacterial infections, as it possesses antibacterial activity.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)21(18(23)19(4,5)6)11-15-10-14-8-7-13(3)9-16(14)20-17(15)22/h7-10,12H,11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUUCJEDFJMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
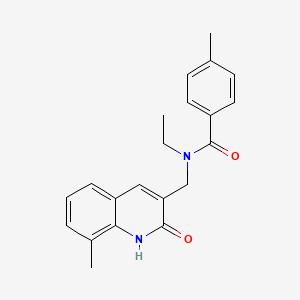
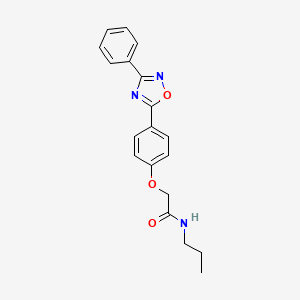
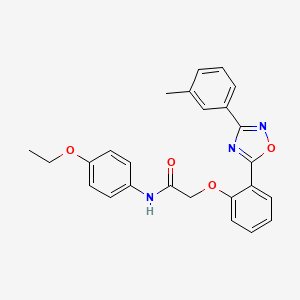
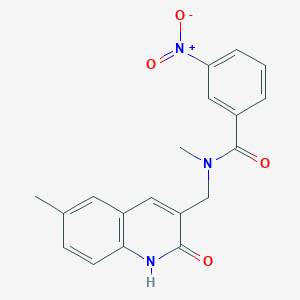
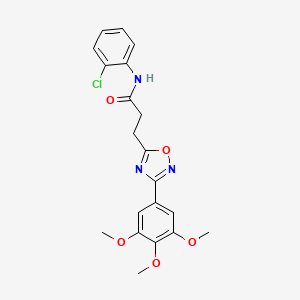
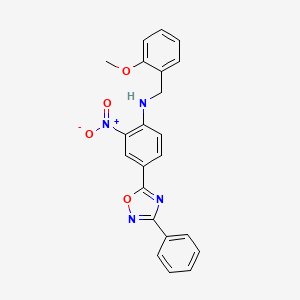
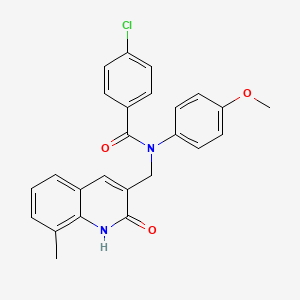
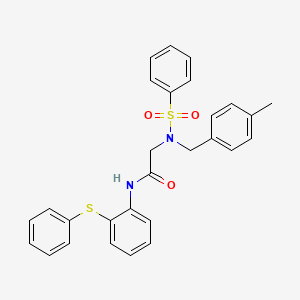
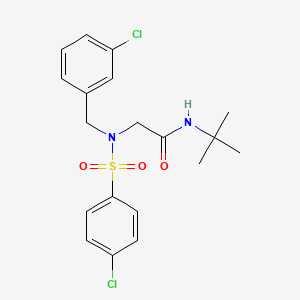
![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)
